molecular formula C16H14Cl2N4O B12171713 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide

Katalognummer: B12171713
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: ZLGQEXWADNMAQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a chemical compound offered for research purposes, featuring the [1,2,4]triazolo[4,3-a]pyridine scaffold. This heterocyclic system is recognized as a privileged structure in medicinal chemistry and is known to confer significant research value across multiple fields . Derivatives based on the [1,2,4]triazolo[4,3-a]pyridine core have been identified as promising scaffolds in cancer immunotherapy, specifically as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . Inhibiting this target can boost immune responses, making such compounds of great interest for synergistic use with other immunotherapeutic agents . Furthermore, the broader class of 1,2,4-triazole-containing compounds to which this molecule belongs demonstrates a wide spectrum of biological activities, including documented antibacterial and antifungal properties . The incorporation of the dichlorophenylbutanamide moiety in this specific compound suggests potential for unique target affinity and physicochemical properties. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C16H14Cl2N4O

Molekulargewicht

349.2 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H14Cl2N4O/c17-11-8-12(18)10-13(9-11)19-16(23)6-3-5-15-21-20-14-4-1-2-7-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23)

InChI-Schlüssel

ZLGQEXWADNMAQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chloroethynylphosphonate Cyclization

A 5-exo-dig cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines yields 3-methylphosphonylated triazolopyridines. While this method introduces phosphonyl groups, analogous approaches can be adapted for unsubstituted triazolopyridines by omitting the phosphonate reagent.

Reaction Scheme :
2-Hydrazinylpyridine + Chloroethynylphosphonate → Triazolopyridine (via cyclization)

Key Conditions :

  • Solvent: Toluene or xylene

  • Temperature: 120°C

  • Yield: ~83% for related compounds

Microwave-Mediated Tandem Reactions

A catalyst-free method using enaminonitriles and benzohydrazides under microwave irradiation produces 1,2,4-triazolo[1,5-a]pyridines. Adaptation for [4,3-a] isomers requires modifying starting materials.

Reaction Scheme :
Enaminonitrile + Benzohydrazide → Triazolopyridine (via transamidation and cyclization)

Key Conditions :

  • Solvent: Toluene or chlorobenzene

  • Temperature: 120°C (microwave)

  • Yield: 69–79%

Iodine-Mediated Oxidative Cyclization

Condensation of aryl hydrazines with aldehydes, followed by iodine-mediated cyclization, efficiently forms triazolopyridines. This method is scalable and transition-metal-free.

Reaction Scheme :
Aryl Hydrazine + Aldehyde → Intermediate → Triazolopyridine (via iodine oxidation)

Key Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: Room temperature to reflux

  • Yield: >80% for analogous compounds

Amide Bond Formation

The amide bond between 3,5-dichlorophenylamine and the triazolopyridine-modified butanoyl group is formed via acid chloride activation or coupling agents .

Schotten-Baumann Reaction

Butanoyl chloride reacts with 3,5-dichlorophenylamine in the presence of a base (e.g., NaOH) to form the amide.

Reaction Scheme :
Butanoyl Chloride + 3,5-Dichlorophenylamine → Amide (via nucleophilic acyl substitution)

Key Conditions :

  • Solvent: Dichloromethane or THF

  • Base: NaOH or Et₃N

  • Yield: ~80–93% for analogous amides

Phosphorus Trichloride Activation

Aromatic amines react with PCl₃ to form acylium intermediates, which then condense with carboxylic acids (e.g., butanoic acid).

Reaction Scheme :
3,5-Dichlorophenylamine + PCl₃ → Intermediate → Butanoic Acid → Amide

Key Conditions :

  • Solvent: Inert hydrocarbons (e.g., hexane)

  • Temperature: Room temperature to reflux

  • Yield: >90% for aromatic amides

Coupling Agents (EDC/HOBt)

Butanoic acid is activated with EDC and HOBt, followed by reaction with 3,5-dichlorophenylamine.

Reaction Scheme :
Butanoic Acid + EDC/HOBt → Active Intermediate → Amide

Key Conditions :

  • Solvent: DMF or DCM

  • Temperature: 0–25°C

  • Yield: ~80–90%

Combined Synthetic Strategy

A plausible route integrates triazolopyridine synthesis and amide formation:

  • Triazolopyridine Synthesis : Use iodine-mediated cyclization.

  • Butanoyl Group Introduction : Alkylate the triazolopyridine with butanoyl chloride.

  • Amide Bond Formation : React the triazolopyridine-modified butanoyl chloride with 3,5-dichlorophenylamine.

Data Tables: Reaction Optimization

Table 1: Amide Formation Conditions for Analogous Compounds

MethodReagents/ConditionsYield (%)Source
Schotten-BaumannNaOH, CH₂Cl₂, 0°C, 0.5 h93
PCl₃ ActivationPCl₃, hexane, reflux, 3 h90
EDC/HOBt CouplingEDC, HOBt, DMF, 25°C, 12 h88

Table 2: Triazolopyridine Synthesis Methods

MethodReagents/ConditionsYield (%)Source
ChloroethynylphosphonateToluene, 120°C, 24 h83
Microwave-MediatedToluene, 120°C (microwave), 30 min79
Iodine-MediatedI₂, ethanol, reflux, 6 h85

Critical Analysis and Challenges

  • Regioselectivity : Cyclization methods (e.g., iodine-mediated) require control over substituent positions.

  • Scalability : Microwave methods offer faster reactions but may require optimization for large-scale production.

  • Purity : Acid chloride methods risk side products (e.g., over-acylation), necessitating purification steps .

Analyse Chemischer Reaktionen

Reaktionstypen

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorphenyl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Triazolopyridinring oder andere funktionelle Gruppen zu modifizieren.

    Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten jedoch im Allgemeinen milde bis moderate Temperaturen und geeignete Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp ab. So kann Oxidation Oxide ergeben, Reduktion reduzierte Derivate und Substitutionsreaktionen verschiedene substituierte Triazolopyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorphenyl)butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wurde gezeigt, dass es die c-Met-Kinase hemmt, ein Protein, das an verschiedenen zellulären Prozessen beteiligt ist, darunter Proliferation und Überleben. Die Verbindung bindet an die aktive Stelle der Kinase und verhindert so deren Aktivität, wodurch ihre biologischen Wirkungen ausgeübt werden.

Wirkmechanismus

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key differences between the target compound and related analogs:

Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3,5-Dichlorophenyl, butanamide Not reported Amide, dichlorophenyl
Compound 110D [1,2,4]Triazolo[4,3-a]pyridine 3,5-Difluorophenyl, methanesulfonamide 561.00 Sulfonamide, difluorophenyl
Patent Example 1 Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Cyclopentyl, benzonitrile Not reported Nitrile, benzyloxy
Patent Example 2 Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Bicyclo[2.2.2]octane, azetidine-sulfonamide Not reported Sulfonamide, bicyclic system

Key Observations

Core Heterocycle Differences :

  • The target compound and 110D share a triazolo[4,3-a]pyridine core, whereas patent examples feature a pyrrolo-triazolo-pyrazine system. Pyrazine introduces additional nitrogen atoms, altering electron density and aromatic interactions compared to pyridine-based cores.

Substituent Effects: Halogenated Aryl Groups: The 3,5-dichlorophenyl group in the target compound increases lipophilicity relative to 110D’s 3,5-difluorophenyl group . Chlorine’s larger atomic radius may enhance steric hindrance but reduce metabolic stability compared to fluorine.

Functional Group Implications: Sulfonamide vs. Bicyclic Systems: Patent Example 2’s bicyclo[2.2.2]octane substituent introduces conformational rigidity, which could optimize pharmacokinetic properties like metabolic stability.

Synthetic Complexity :

  • Patent examples incorporate fused pyrrolo-triazolo-pyrazine systems, which may require multistep syntheses compared to the simpler triazolo-pyridine core of the target compound.

Research Findings and Implications

  • The dichlorophenyl group in the target compound may enhance affinity for hydrophobic binding pockets.
  • Patent Trends : The prevalence of sulfonamide and bicyclic systems in recent patents highlights a focus on optimizing target engagement and pharmacokinetics in drug discovery.

Biologische Aktivität

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The integration of a triazole ring with a pyridine moiety and a butanamide side chain suggests diverse interactions with biological targets, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N6OC_{18}H_{18}Cl_2N_6O, with a molecular weight of approximately 392.28 g/mol. The compound features a triazole and pyridine structure that enhances its reactivity and interaction with various biological systems.

Property Value
Molecular FormulaC18H18Cl2N6OC_{18}H_{18}Cl_2N_6O
Molecular Weight392.28 g/mol
Functional GroupsTriazole, Pyridine, Butanamide
Potential ActivitiesAnticancer, Antimicrobial

Anticancer Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit significant anticancer activity. These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation and survival. For instance:

  • Inhibition of PD-1/PD-L1 Interaction : A related series of [1,2,4]triazolo[4,3-a]pyridines were identified as potent inhibitors of the PD-1/PD-L1 interaction, crucial for immune evasion in tumors. One compound from this series demonstrated an IC50 value of 92.3 nM in inhibiting this interaction and increased interferon-γ production in T cell co-culture models .

Antimicrobial Activity

The presence of the triazole ring is often associated with enhanced antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves interference with microbial enzymes or receptors.

Study 1: Inhibition of Cancer Cell Growth

In a recent study focusing on the anticancer properties of triazolo-pyridine derivatives:

  • Objective : To evaluate the growth inhibition of breast cancer cell lines.
  • Methodology : Various concentrations of the compound were tested against MCF-7 cells.
  • Results : The compound exhibited dose-dependent inhibition of cell viability, with significant effects observed at concentrations greater than 10 µM.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity:

  • Objective : To determine the efficacy against Staphylococcus aureus.
  • Methodology : Disc diffusion method was employed to assess inhibition zones.
  • Results : The compound demonstrated notable activity with an inhibition zone of 15 mm at a concentration of 100 µg/disc.

The biological activity of this compound may be attributed to its ability to bind to specific protein targets involved in signaling pathways related to cell proliferation and apoptosis. The triazole ring enhances its affinity for enzyme binding sites, potentially leading to altered cellular responses.

Q & A

Q. What are the common synthetic routes for preparing 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridine core followed by coupling with a substituted phenylbutanamide group. A representative method includes:

  • Hydrazine intermediate preparation : Reacting 2-hydrazinopyridine with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid as a catalyst to form hydrazone intermediates .
  • Oxidative cyclization : Using sodium hypochlorite in ethanol at room temperature to induce ring closure, yielding the triazolopyridine scaffold. This method is noted for its green chemistry advantages compared to toxic oxidants like Cr(VI) .
  • Amide coupling : Final functionalization via coupling of the triazolopyridine moiety with 3,5-dichlorophenylbutanamide under standard amide-bond-forming conditions (e.g., EDC/HOBt or DCC) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For structural confirmation (e.g., ¹H and ¹³C NMR to verify triazole ring formation and substituent positions) .
  • HPLC : To assess purity, particularly for detecting unreacted intermediates or byproducts .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
  • FTIR : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations .

Q. What biological activities are associated with triazolopyridine derivatives like this compound?

Triazolopyridines are explored for diverse pharmacological activities, including:

  • Antimicrobial and anticancer properties : Attributed to interactions with enzymes (e.g., kinases) or DNA via the triazole ring’s electron-rich structure .
  • Receptor modulation : The dichlorophenyl group may enhance lipophilicity and target binding, as seen in related compounds targeting G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazolopyridine synthesis?

  • Solvent selection : Ethanol is preferred for its balance of polarity and environmental safety in oxidative cyclization steps .
  • Oxidant efficiency : Sodium hypochlorite (5–10 equiv.) achieves >70% yield in 3 hours at room temperature, minimizing side reactions compared to harsher reagents .
  • Catalyst screening : Acetic acid (5 drops per 0.001 mol substrate) accelerates hydrazone formation without requiring metal catalysts .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Electron-withdrawing groups : The 3,5-dichloro substitution enhances metabolic stability and membrane permeability, as shown in analogues with improved IC₅₀ values against cancer cell lines .
  • Steric effects : Bulkier substituents on the butanamide chain may reduce off-target interactions, as demonstrated in SAR studies of similar kinase inhibitors .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control for assay variability .
  • Computational modeling : Use molecular docking to compare binding modes with homologous targets (e.g., EGFR vs. VEGFR) and explain selectivity discrepancies .
  • Impurity profiling : HPLC-MS can identify trace byproducts (e.g., unreacted hydrazones) that may artificially inflate activity metrics .

Q. How can in vivo studies be designed to evaluate pharmacokinetics?

  • Metabolic stability assays : Use liver microsomes to predict CYP450-mediated degradation; the dichlorophenyl group may reduce clearance rates .
  • Formulation optimization : Encapsulation in PEGylated liposomes improves solubility, as triazolopyridines often exhibit poor aqueous solubility .

Methodological Considerations

Q. What are common pitfalls in synthesizing triazolopyridine-based amides?

  • Byproduct formation : Over-oxidation during cyclization can generate triazole N-oxides; monitor reaction progress via TLC (Rf = 0.4–0.6 in dichloromethane) .
  • Amide hydrolysis : Avoid prolonged exposure to acidic/basic conditions post-coupling; neutral pH during workup preserves the amide bond .

Q. How can computational tools aid in target identification?

  • Pharmacophore mapping : Align the triazolopyridine core with known kinase inhibitors (e.g., imatinib’s ATP-binding site interactions) to prioritize targets .
  • ADMET prediction : Software like SwissADME forecasts logP (~3.5) and BBB penetration, guiding lead optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.